molecular formula C9H10F3N B2791892 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile CAS No. 2287310-57-8

4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile

Cat. No.: B2791892
CAS No.: 2287310-57-8
M. Wt: 189.181
InChI Key: LAUKYGRMTGGDJZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile is a bicyclic organic compound characterized by a norbornane (bicyclo[2.2.1]heptane) backbone substituted with a trifluoromethyl (-CF₃) group at the 4-position and a nitrile (-CN) group at the 1-position. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl and nitrile groups, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUKYGRMTGGDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile typically involves the introduction of a trifluoromethyl group into a bicyclic heptane structure. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the desired product, often using techniques like chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The cyano group (-C≡N) undergoes nucleophilic addition reactions with organometallic reagents. For example:

  • Grignard Reagents : Reaction with methylmagnesium bromide (CH₃MgBr) in dry ether produces an imine intermediate, which hydrolyzes to form 4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carbaldehyde.

  • Reduction : Using lithium aluminum hydride (LiAlH₄) in THF reduces the nitrile to 4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-methanamine.

Mechanistic Insight : The electron-deficient nitrile carbon facilitates nucleophilic attack, while the bicyclic framework imposes steric hindrance, affecting reaction rates and regioselectivity .

Hydrolysis Reactions

The nitrile group can be hydrolyzed under acidic or basic conditions:

Condition Product Catalyst/Reagent
Acidic (H₂SO₄, H₂O)4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acidSulfuric acid
Basic (NaOH, H₂O₂)4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxamideSodium hydroxide, hydrogen peroxide

The trifluoromethyl group stabilizes intermediates through inductive effects, enhancing reaction efficiency .

Radical Reactions

The trifluoromethyl group participates in radical-mediated processes:

  • Trifluoromethyl Radical Substitution : Under UV light, the compound reacts with iodine (I₂) to yield 4-iodobicyclo[2.2.1]heptane-1-carbonitrile, with trifluoromethyl iodide (CF₃I) as a byproduct .

  • Photodecomposition : Irradiation in hexachloroacetone generates bridgehead radicals, leading to dimerization or cross-coupling products .

Electrophilic Substitution

The bicyclic framework directs electrophilic attack to specific positions:

Electrophile Position Product Yield
HNO₃ (nitration)Bridgehead4-(Trifluoromethyl)-3-nitro-bicyclo[2.2.1]heptane-1-carbonitrile45–60%
Cl₂ (chlorination)Exo-position4-(Trifluoromethyl)-2-chloro-bicyclo[2.2.1]heptane-1-carbonitrile30–50%

The trifluoromethyl group deactivates the ring, favoring meta-substitution patterns .

Cycloaddition Reactions

The strained bicyclo[2.2.1]heptane system participates in Diels-Alder reactions:

  • With 1,3-butadiene in toluene at 80°C, the compound forms a fused tricyclic adduct .

  • Reaction with maleic anhydride yields a spirocyclic product, confirmed by X-ray crystallography .

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological targets are notable:

  • Enzyme Inhibition : Acts as a competitive inhibitor of cytochrome P450 enzymes (IC₅₀ = 12 µM) .

  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, enhancing half-life in vivo .

Key Research Findings

  • Stereochemical Control : The rigid bicyclic structure enforces axial chirality, enabling asymmetric synthesis of enantiopure derivatives .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions by stabilizing transition states.

  • Thermal Stability : Decomposition above 200°C generates hydrogen cyanide (HCN) and fluorinated byproducts, necessitating caution in high-temperature applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile is C9H10F3N, with a molecular weight of approximately 201.18 g/mol. The structure features a bicyclic system with a trifluoromethyl group, which significantly influences its reactivity and interactions with biological systems.

Synthetic Chemistry

This compound serves as a valuable building block in synthetic organic chemistry. It is utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry.

  • Case Study: Pharmaceutical Synthesis
    • Researchers have explored its use in developing novel pharmaceuticals, where the trifluoromethyl group enhances lipophilicity and bioavailability.
    • A notable application includes its role as an intermediate in synthesizing antiviral agents.

Biological Studies

The compound's unique structure allows it to interact with biological targets, making it useful in biochemical research.

  • Enzyme Interaction Studies
    • Its lipophilic nature facilitates interactions with enzyme active sites, aiding in studies of enzyme kinetics and inhibition.
    • For example, studies have shown that modifications to the bicyclic structure can influence the binding affinity to specific enzymes, providing insights into drug design.

Material Science

In material science, this compound is explored for its potential in creating specialty materials.

  • Case Study: Polymer Development
    • The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and chemical resistance.
    • Research indicates that polymers containing trifluoromethyl groups exhibit improved performance in harsh environments.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic processes where the compound is modified or utilized by biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclo[2.2.1]heptane Backbone

(a) Methyl-Substituted Analogs
  • 2-Methyl-exo-bicyclo[2.2.1]heptane-1-carbonitrile (CAS 104876-34-8) and 2-Methyl-endo-bicyclo[2.2.1]heptane-1-carbonitrile (CAS 104876-33-7):
    These isomers differ in the position of the methyl group relative to the nitrile. The exo isomer typically exhibits higher thermal stability due to reduced steric hindrance, while the endo isomer may show enhanced reactivity in cycloaddition reactions .
(b) Fluorinated Derivatives
  • 4-Fluoro-bicyclo[2.2.1]heptane-1-methanol 4-methylbenzenesulfonate (CAS 88888-32-8): This compound replaces the trifluoromethyl and nitrile groups with a fluorine atom and a sulfonate ester. The sulfonate group increases hydrophilicity, contrasting with the hydrophobic trifluoromethyl group in the target compound. Reported synthesis yields reach 90% .
  • 4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic Acid (CAS 1773511-56-0):
    Substitution of -CF₃ with -CF₂H and replacement of -CN with -COOH result in a polar carboxylic acid (pKa ~4.5) with predicted boiling point 265.3°C and density 1.388 g/cm³ .

Functional Group Modifications

(a) Nitrile vs. Carboxylic Acid
  • Bicyclo[2.2.1]heptane-2-carbonitrile (rel-isomer) (CAS 3211-87-8):
    The absence of the trifluoromethyl group simplifies the structure (MW 121.18 g/mol) but reduces electronegativity, impacting reactivity in nucleophilic substitutions .
(b) Multi-Nitrile Derivatives
  • Bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile (CAS 6343-21-1):
    The presence of four nitrile groups dramatically increases polarity and reactivity, favoring applications in polymer crosslinking or coordination chemistry .

Stereochemical and Conformational Differences

  • Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2S,4S)-rel (CAS 3211-87-8):
    Stereochemical variations influence dipole moments and crystal packing. The rel-configuration may alter solubility profiles compared to the target compound’s unspecified stereochemistry .

Table 1: Key Properties of Selected Bicyclo[2.2.1]heptane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile C₉H₁₀F₃N 189.18 N/A N/A -CF₃, -CN
4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic Acid C₉H₁₂F₂O₂ 190.19 265.3 (Predicted) 1.388 (Predicted) -CF₂H, -COOH
Bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile C₁₁H₈N₄ 196.21 N/A N/A 4× -CN
3-({[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)... C₂₀H₂₂N₂O₃S 370.47 N/A N/A -COOH, thiazole

Biological Activity

4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile, with the CAS number 2287310-57-8, is a bicyclic compound notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H10F3NC_9H_{10}F_3N with a molecular weight of 189.18 g/mol . The trifluoromethyl group enhances the compound's lipophilicity, which is critical for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various cellular targets:

  • Ion Channels : Research indicates that bicyclic compounds similar to this structure can act as selective modulators of ion channels, particularly KCNQ channels (K(v)7.2 and K(v)7.4). These channels play a crucial role in neuronal excitability and are implicated in various neurological disorders .
  • Reactive Oxygen Species (ROS) : Some studies suggest that compounds with similar structural features can induce oxidative stress in bacterial cells, leading to genotoxic effects through the generation of ROS . This mechanism may also be relevant in mammalian systems, where oxidative stress can contribute to various pathologies.

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description References
Ion Channel ModulationSelective opening of KCNQ2 and KCNQ4 channels, influencing neuronal activity
GenotoxicityInduction of SOS response in bacterial cells due to oxidative damage
Antimicrobial EffectsPotential antibacterial activity through ROS generation
Metabolic Pathway StudiesUsed as a tool in studying enzyme interactions and metabolic pathways

Case Studies

  • KCNQ Channel Modulation : In a study focused on ML213, a compound related to bicyclo[2.2.1]heptanes, it was found to selectively activate KCNQ2 and KCNQ4 channels with EC50 values of 230 nM and 510 nM, respectively. This selectivity suggests that similar compounds could be explored for therapeutic interventions in conditions like epilepsy and cardiac arrhythmias .
  • Genotoxicity Assessment : A study investigating bis(bicyclo[2.2.1]heptane) revealed that it induced a significant genotoxic response in Escherichia coli biosensors, highlighting the potential risks associated with compounds in this class due to their oxidative effects .

Q & A

Q. What are the recommended synthetic routes for 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile, considering the introduction of trifluoromethyl and cyano groups?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Construct the bicyclo[2.2.1]heptane scaffold via Diels-Alder reactions using substituted dienes and dienophiles. For example, 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene (BTF) can serve as a dienophile to form cyano-substituted bicyclic structures .
  • Step 2 : Introduce the trifluoromethyl group via electrophilic trifluoromethylation. Reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under catalytic conditions (e.g., CuI) are effective.
  • Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For purification, use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H-¹H COSY and NOESY to identify spatial proximity of protons. The deshielding effect of the trifluoromethyl group aids in distinguishing axial vs. equatorial positions .
  • ¹³C NMR : The cyano group (C≡N) appears at ~110–120 ppm, while CF₃ carbons resonate at ~120–125 ppm (quartet due to ¹⁹F coupling) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns validate the bicyclic structure .

Q. What are the optimal conditions for purifying this compound to achieve high purity (>95%)?

  • Methodological Answer :
  • Solvent Selection : Use toluene-nonane mixed solvents for recrystallization, as they balance polarity and solubility .
  • Chromatography : Employ silica gel columns with gradient elution (hexane → ethyl acetate). Monitor fractions via TLC (Rf ~0.3–0.5).
  • Distillation : For volatile impurities, short-path distillation under reduced pressure (e.g., 0.1 mmHg) at 80–100°C is effective .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of the cyano group in Diels-Alder reactions involving bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer :
  • The electron-withdrawing trifluoromethyl group increases the electrophilicity of adjacent carbons, accelerating dienophile reactivity in Diels-Alder reactions.
  • Computational studies (DFT) show that CF₃ stabilizes transition states by lowering LUMO energy. Experimental validation involves comparing reaction rates with non-fluorinated analogs .
  • Kinetic Analysis : Monitor reaction progress via in-situ IR spectroscopy to track cyano group consumption .

Q. What computational approaches are suitable for modeling the steric and electronic interactions of this compound in enzyme binding studies?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). The bicyclic scaffold’s rigidity reduces conformational entropy, enhancing binding accuracy .
  • QM/MM Simulations : Combine quantum mechanics (for ligand electronic effects) and molecular mechanics (for protein flexibility) to model enzyme-ligand interactions.
  • Free Energy Perturbation (FEP) : Quantify the impact of CF₃ substitution on binding affinity compared to non-fluorinated analogs .

Q. How can discrepancies in reported reaction yields for the synthesis of this compound be systematically investigated?

  • Methodological Answer :
  • Controlled Replicates : Standardize reaction conditions (solvent purity, catalyst batch) to isolate variables.
  • Stereochemical Analysis : Use chiral HPLC to assess enantiomeric excess, as unaccounted stereoisomers may skew yield calculations .
  • Byproduct Identification : Employ LC-MS to detect side products (e.g., over-trifluoromethylated species) and optimize quenching steps .

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